molecular formula C23H19ClN4O7S2 B1226465 Acid Yellow 40 free acid CAS No. 32674-42-3

Acid Yellow 40 free acid

Cat. No.: B1226465
CAS No.: 32674-42-3
M. Wt: 563 g/mol
InChI Key: YAJBMBQCZCRWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acid Yellow 40 free acid, also known as 5-chloro-2-{5-hydroxy-3-methyl-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazenyl]-1H-pyrazol-1-yl}benzenesulfonic acid, is a synthetic azo dye. It is widely used in various industries due to its vibrant yellow color and stability. The compound has a molecular formula of C23H19ClN4O7S2 and a molecular weight of 562.996 g/mol .

Scientific Research Applications

Acid Yellow 40 free acid has numerous applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid Yellow 40 free acid typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 5-chloro-2-hydroxy-3-methyl-4-[(4-methylphenyl)sulfonyl]oxyphenyl diazonium salt. The reaction is carried out in an acidic medium, usually with hydrochloric acid, at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Acid Yellow 40 free acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Acid Yellow 40 free acid involves its interaction with various molecular targets. The azo group in the compound can undergo reduction to form aromatic amines, which can interact with cellular components. The compound’s sulfonic acid groups enhance its solubility in water, facilitating its use in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acid Yellow 40 free acid is unique due to its specific molecular structure, which provides distinct color properties and stability. Its ability to undergo various chemical reactions makes it versatile for different applications .

Properties

CAS No.

32674-42-3

Molecular Formula

C23H19ClN4O7S2

Molecular Weight

563 g/mol

IUPAC Name

5-chloro-2-[5-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid

InChI

InChI=1S/C23H19ClN4O7S2/c1-14-3-10-19(11-4-14)37(33,34)35-18-8-6-17(7-9-18)25-26-22-15(2)27-28(23(22)29)20-12-5-16(24)13-21(20)36(30,31)32/h3-13,27H,1-2H3,(H,30,31,32)

InChI Key

YAJBMBQCZCRWSE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(NN(C3=O)C4=C(C=C(C=C4)Cl)S(=O)(=O)O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(NN(C3=O)C4=C(C=C(C=C4)Cl)S(=O)(=O)O)C

6372-96-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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